N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran core substituted with a carbamoyl group at the 2-position and a 2-chlorobenzyl moiety at the N2 position. The benzofuran moiety may confer aromatic stacking interactions, while the 2-chlorobenzyl group could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-12-7-3-1-5-10(12)9-21-17(24)18(25)22-14-11-6-2-4-8-13(11)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYXUUANNQWWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate compound with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide moiety into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can intercalate with DNA, while the oxalamide moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of biological pathways. The chlorobenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Analogues
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
- Structure : Features a 2,4-dimethoxybenzyl group and a pyridin-2-yl ethyl substituent.
- Applications: Approved globally as a flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
- Safety: NOEL (No Observed Adverse Effect Level) established at 100 mg/kg body weight/day in rodent studies, deemed safe for human consumption .
Antiviral Oxalamides (Compounds 13–15)
- Structures : Include thiazole and pyrrolidine substituents (e.g., N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide) .
- Activity : Designed as HIV entry inhibitors targeting the CD4-binding site. Compound 15 exhibited potent antiviral activity with an LC-MS (APCI+) m/z of 423.27 (M+H+) and 95.0% HPLC purity .
- Key Differences : The presence of thiazole and pyrrolidine groups enhances hydrogen-bonding and steric interactions, critical for viral inhibition.
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)
Comparative Analysis of Key Properties
Metabolic and Toxicological Considerations
- This compound : The chlorobenzyl group may reduce metabolic clearance compared to S336’s dimethoxybenzyl group, which undergoes rapid oxidation . The carbamoyl group could enhance solubility but may also introduce susceptibility to amidase enzymes.
- S336: Extensive regulatory approval (FEMA 4233) with a NOEL of 100 mg/kg/day, indicating low toxicity .
- Antiviral Oxalamides: Limited toxicity data, but high purity (≥90% HPLC) and stereochemical complexity suggest rigorous preclinical evaluation is required .
Biological Activity
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.
Structure
The compound features a complex structure consisting of:
- Benzofuran moiety : This component is known for its ability to intercalate with DNA.
- Oxalamide functional group : This moiety can form hydrogen bonds with amino acids in proteins.
- Chlorobenzyl substituent : Enhances lipophilicity, facilitating cellular uptake.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2-chlorophenyl)methyl]oxamide |
| Molecular Formula | C18H14ClN3O4 |
| Molecular Weight | 373.77 g/mol |
| CAS Number | 899754-94-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in inflammatory pathways and cancer progression.
- DNA Intercalation : The benzofuran ring can intercalate with DNA, potentially disrupting replication and transcription processes.
- Protein Binding : The oxalamide group can form hydrogen bonds with amino acid residues, influencing protein function.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that this compound can reduce the expression of inflammatory markers in cell cultures.
Anticancer Activity
Several studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines have demonstrated cytotoxic effects, leading to apoptosis.
- Mechanistic Insights : The compound's ability to intercalate DNA may lead to disruptions in cancer cell proliferation.
Case Study 1: Anti-inflammatory Effects
A study conducted on macrophage cell lines showed that treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In a recent experiment, the compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
Applications in Medicinal Chemistry
The unique structure and biological properties of this compound make it a promising candidate for:
- Drug Development : As a potential lead compound for new anti-inflammatory and anticancer drugs.
- Biochemical Assays : Used in assays to study enzyme interactions and protein binding dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
